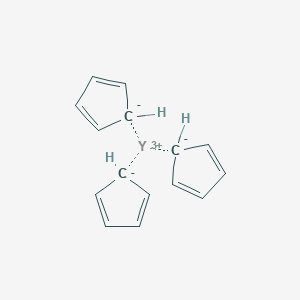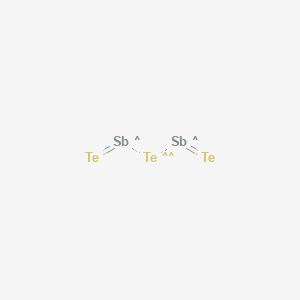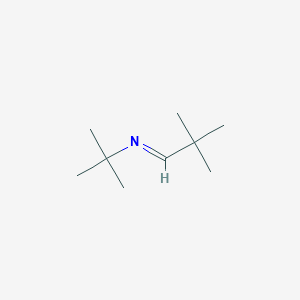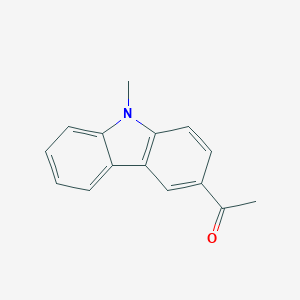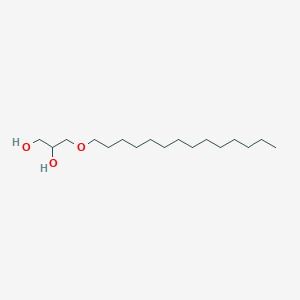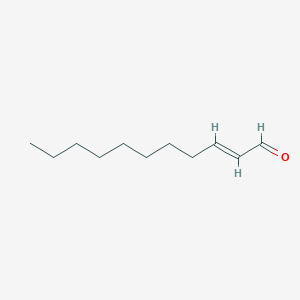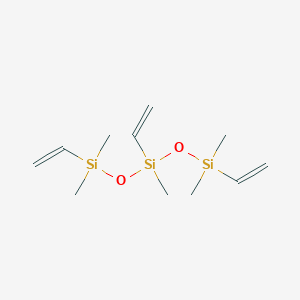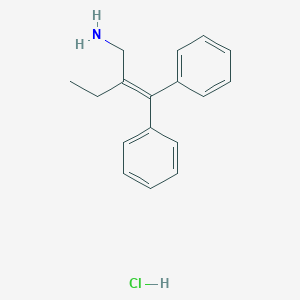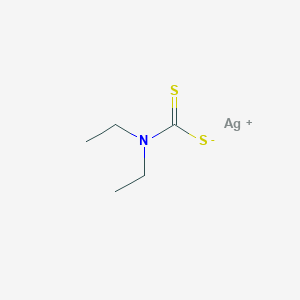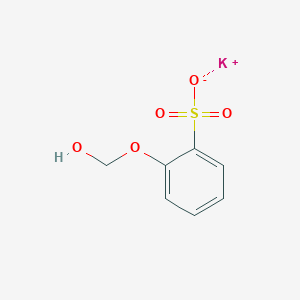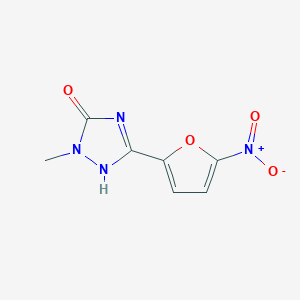
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one, also known as nitrotriazolone, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Nitrotriazolone has a unique chemical structure that makes it a valuable tool for investigating biochemical and physiological processes. In
科学的研究の応用
Nitrotriazolone has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used to study the role of ROS in cellular signaling pathways and to investigate the effects of oxidative stress on cells. Nitrotriazolone has also been used as a tool for studying the function of various enzymes, including peroxidases, oxidases, and catalases.
作用機序
Nitrotriazolone is a potent oxidizing agent that reacts with ROS to produce a fluorescent product. The mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone involves the transfer of an electron from the nitro group to the triazole ring, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with ROS to produce a fluorescent product.
生化学的および生理学的効果
Nitrotriazolone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes, including peroxidases, oxidases, and catalases. Nitrotriazolone has been shown to induce apoptosis in cancer cells and to have anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone in lab experiments is its ability to selectively detect ROS in cells. Nitrotriazolone is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research involving 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Some possible areas of investigation include the development of new synthetic methods for 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone, the exploration of its anti-tumor properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone and its effects on cellular signaling pathways.
合成法
Nitrotriazolone can be synthesized using a variety of methods, including the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Other methods include the reaction of 5-nitrofurfural with acetic anhydride and ammonium acetate, followed by treatment with hydrazine hydrate and acetic anhydride.
特性
CAS番号 |
1600-61-9 |
|---|---|
製品名 |
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one |
分子式 |
C7H6N4O4 |
分子量 |
210.15 g/mol |
IUPAC名 |
2-methyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C7H6N4O4/c1-10-7(12)8-6(9-10)4-2-3-5(15-4)11(13)14/h2-3H,1H3,(H,8,9,12) |
InChIキー |
VPGANWWUEZSJQK-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1C(=O)NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



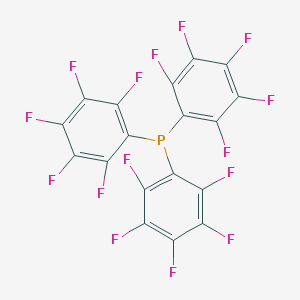
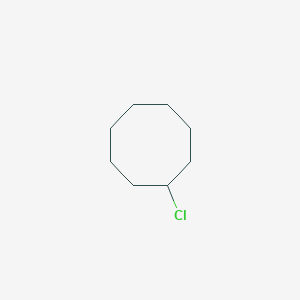
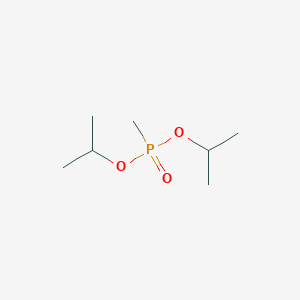
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
